N'-[(E)-(2-bromophenyl)methylidene]thiophene-2-carbohydrazide
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Overview
Description
N’-[(E)-(2-bromophenyl)methylidene]thiophene-2-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, and a bromophenyl group, which is a benzene ring substituted with a bromine atom. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-bromophenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 2-bromobenzaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to the boiling point of ethanol, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-bromophenyl)methylidene]thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-bromophenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the hydrazide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-bromophenyl)methylidene]thiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of chemosensors for detecting various analytes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as DNA or proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide
Uniqueness
N’-[(E)-(2-bromophenyl)methylidene]thiophene-2-carbohydrazide is unique due to the presence of the thiophene ring and the bromophenyl group. These functional groups impart distinct chemical properties, such as enhanced reactivity and potential biological activity, which differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H9BrN2OS |
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Molecular Weight |
309.18 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9BrN2OS/c13-10-5-2-1-4-9(10)8-14-15-12(16)11-6-3-7-17-11/h1-8H,(H,15,16)/b14-8+ |
InChI Key |
BCRISDPSMKUXTB-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CS2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CS2)Br |
Origin of Product |
United States |
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